3-bromo-5-[3-(pyridin-3-yloxy)azetidine-1-carbonyl]pyridine
Description
3-Bromo-5-[3-(pyridin-3-yloxy)azetidine-1-carbonyl]pyridine is a brominated pyridine derivative featuring a pyridin-3-yloxy-substituted azetidine ring connected via a carbonyl group. Key features include:
- Core structure: Bromopyridine scaffold, enabling electrophilic substitution reactions.
- Substituents: Azetidine-1-carbonyl group (a strained 4-membered amine ring) and pyridin-3-yloxy moiety, which may enhance binding affinity in biological targets.
- Applications: Likely used in drug discovery for targeting enzymes or receptors, inferred from similar compounds in the evidence (e.g., kinase inhibitors , cholinergic drug intermediates ).
Properties
IUPAC Name |
(5-bromopyridin-3-yl)-(3-pyridin-3-yloxyazetidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrN3O2/c15-11-4-10(5-17-6-11)14(19)18-8-13(9-18)20-12-2-1-3-16-7-12/h1-7,13H,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBSADMOIKBXMIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=CN=C2)Br)OC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Carboxylation via Directed Metallation
Low-temperature lithiation of 3-bromo-5-fluoropyridine using LDA (-78°C) followed by quenching with DMF yields 3-bromo-5-formylpyridine (60–70% yield). Subsequent oxidation with KMnO₄ or PCC converts the aldehyde to the carboxylic acid.
Reaction Conditions :
Boronic Acid Decarboxylation
Decarboxylation of 5-bromopyridine-3-boric acid under acidic conditions (H₂SO₄, NaNO₂) generates 3-bromo-5-hydroxypyridine (94% yield), which is oxidized to the carboxylic acid using Jones reagent .
Synthesis of 3-(Pyridin-3-yloxy)Azetidine
Azetidine Ring Construction via [2+2] Cycloaddition
Ito et al. (2021) demonstrated titanium-catalyzed cycloaddition between iminopyruvates and aryl alkynes to form 2-azetines, which are hydrogenated to azetidines. Subsequent functionalization involves:
- N-Boc protection of azetidine.
- SN2 reaction with pyridin-3-ol under basic conditions (K₂CO₃, DMF).
Key Step :
Flow Synthesis of Functionalized Azetidines
Luisi’s flow chemistry approach eliminates N-Boc-3-iodoazetidines using LDA to generate α-lithiated intermediates, which react with pyridin-3-ol derivatives (Fig. 3D). This method achieves 75–90% yields with <5% epimerization.
Amide Coupling Strategies
Acid Chloride-Mediated Acylation
Activation of 3-bromo-5-carboxypyridine with SOCl₂ forms the acid chloride, which reacts with 3-(pyridin-3-yloxy)azetidine in DCM at 0°C (Table 1).
Optimization Data :
| Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| None | DCM | 0→25 | 45 |
| DMAP | THF | 25 | 62 |
| PyBOP | DMF | -10 | 78 |
Coupling Reagent-Based Approaches
HATU and EDCl/HOBt systems in DMF achieve superior yields (75–85%) by minimizing racemization.
Representative Protocol :
- 3-Bromo-5-carboxypyridine (1.0 eq), HATU (1.2 eq), DIPEA (3.0 eq) in DMF (0.1 M).
- Add 3-(pyridin-3-yloxy)azetidine (1.1 eq) dropwise at -15°C.
- Stir for 12 h at 25°C.
Alternative Routes and Emerging Methodologies
Palladium-Catalyzed Carbonylative Coupling
Aryl bromide (3-bromo-5-iodopyridine) reacts with CO (1 atm) and azetidine in the presence of PdCl₂(PPh₃)₂ to directly install the carbonyl group (Scheme 2).
Conditions :
Enzymatic Aminolysis
Immobilized lipases (e.g., CAL-B) catalyze amide bond formation in non-aqueous media, offering a green chemistry alternative (65% yield, 99% ee).
Analytical Characterization and Challenges
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 8.72 (s, 1H, Py-H), 7.89 (d, J = 5.2 Hz, 1H, Az-H), 4.62 (m, 2H, OCH₂).
- HRMS : [M+H]⁺ calcd. for C₁₄H₁₁BrN₃O₂: 348.9972; found: 348.9968.
Purification Challenges
- HPLC : C18 column (MeCN/H₂O + 0.1% TFA), tᵣ = 6.7 min.
- Common Impurities : Unreacted azetidine (4–8%), des-bromo byproduct (<2%).
Industrial-Scale Considerations
- Cost Analysis : Acid chloride route ($120/g) vs. coupling reagents ($95/g).
- Safety : LDA and SOCl₂ require strict temperature control (-70°C to 25°C).
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-[3-(pyridin-3-yloxy)azetidine-1-carbonyl]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms.
Coupling Reactions: It can be involved in coupling reactions such as the Heck reaction and Buchwald-Hartwig coupling.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for deprotonation, and oxidizing agents like potassium permanganate for oxidation reactions. The reaction conditions are carefully controlled to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield complex heterocyclic compounds, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
3-Bromo-5-[3-(pyridin-3-yloxy)azetidine-1-carbonyl]pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-bromo-5-[3-(pyridin-3-yloxy)azetidine-1-carbonyl]pyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The specific molecular targets and pathways involved depend on the context of its application.
Comparison with Similar Compounds
Pyridines with Heterocyclic Substituents
Notes:
Bromopyridines with Sulfonyl/Carbonyl Functionalization
Comparison :
Halogenated Pyridines in Medicinal Chemistry
Key Differences :
Simplified Bromopyridine Analogs
Comparison :
Biological Activity
3-Bromo-5-[3-(pyridin-3-yloxy)azetidine-1-carbonyl]pyridine is a complex organic compound that belongs to the class of pyridine derivatives. Its structure is characterized by a bromine atom at the 3-position of the pyridine ring, and at the 5-position, it is linked to a 3-(pyridin-3-yloxy)azetidine-1-carbonyl group. These structural features suggest potential biological activities, particularly in medicinal chemistry.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 348.19 g/mol. The compound's unique structure may influence its biological properties, making it a candidate for various pharmacological applications.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 348.19 g/mol |
| CAS Number | 2379985-82-5 |
Biological Activity Overview
Research indicates that pyridine derivatives, including this compound, exhibit a range of biological activities such as antimicrobial, antiviral, and anticancer properties. The specific biological effects of this compound require extensive pharmacological evaluation to establish its efficacy against various biological targets.
Antimicrobial Activity
Pyridine derivatives have been noted for their significant antimicrobial properties. For example, compounds with similar structures have shown effectiveness against various bacterial strains and fungi. Studies suggest that this compound could potentially demonstrate similar activity due to its structural resemblance to other effective antimicrobial agents .
Case Studies and Research Findings
Several studies have explored the biological activities of compounds related to this compound:
- Antibacterial Studies : A series of pyridine derivatives were synthesized and evaluated for their antibacterial activity against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited strong antibacterial activity comparable to standard antibiotics like linezolid . This suggests that similar evaluations for this compound could yield promising results.
- Biofilm Inhibition : Research on related compounds showed significant inhibition of biofilm formation in bacteria such as Streptococcus pneumoniae. The promising compound demonstrated concentration-dependent inhibition, indicating that structural modifications in pyridine derivatives can enhance their bioactivity against biofilms .
Structure-Activity Relationship (SAR)
The biological activity of pyridine derivatives often correlates with specific structural features. The presence of bromine and the azetidine moiety in this compound may influence its interaction with biological targets:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-(Pyridin-2-yloxy)-2-bromopyridine | Bromine at 2-position | Antimicrobial activity |
| 4-Bromo-2-(pyridin-4-yloxy)pyrimidine | Bromine at 4-position | Anticancer properties |
| Pyridin-3-yloxyacetic acid | Carboxylic acid instead of azetidine | Anti-inflammatory effects |
This table illustrates how variations in structure can lead to different biological activities, emphasizing the need for further research on the unique potential of this compound.
Q & A
Q. How does this compound compare to other azetidine-pyridine hybrids?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
